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Compound of Interest

Compound Name:
(S)-beta-(4-Bromophenyl)alaninol

hydrochloride

CAS No.: 1213312-07-2

Cat. No.: B2424241

Get Quote

Properties, Synthetic Methodologies, and Applications in Kinase Inhibitor Development

Executive Summary
(S)-beta-(4-Bromophenyl)alaninol hydrochloride, systematically referred to as (S)-3-amino-

3-(4-bromophenyl)propan-1-ol hydrochloride, is a highly specialized chiral amino alcohol[1]. In

modern medicinal chemistry, this building block is indispensable for the synthesis of targeted

therapeutics, particularly inhibitors of the AGC kinase family, such as AKT/PKB[2] and PDK1[3].

Its precise stereochemistry and functional group arrangement provide an ideal pharmacophore

for engaging the ATP-binding pockets of kinases, while the para-bromo substituent serves as a

versatile synthetic handle for late-stage diversification[3].

Physicochemical Properties & Identification
Accurate identification and handling of chiral building blocks are foundational to reproducible

drug development. Below is the consolidated physicochemical profile of the compound[4],.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b2424241#bc-rfq
https://www.benchchem.com/product/b2424241/docs?utm_src=pdf-body#in-depth-technical-guide-s-beta-4-bromophenyl-alaninol-hydrochloride
https://www.sigmaaldrich.com/JP/ja/search/alaninol?focus=products&page=1&perpage=30&sort=relevance&term=alaninol&type=product_name
https://patentimages.storage.googleapis.com/c4/e2/dc/ae8dac3264c438/US10059714.pdf
https://patents.google.com/patent/WO2011044157A1/en
https://patents.google.com/patent/WO2011044157A1/en
https://www.sigmaaldrich.com/SG/en/product/chemscenellcpreferredpartner/ciah999a871e
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2424241?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value / Description

Chemical Name
(S)-3-amino-3-(4-bromophenyl)propan-1-ol

hydrochloride

Common Synonym (S)-beta-(4-Bromophenyl)alaninol hydrochloride

CAS Number (HCl Salt) 1213312-07-2[1]

CAS Number (Free Base) 1143534-62-6[4]

Molecular Formula C9H13BrClNO (Salt) / C9H12BrNO (Free Base)

Molecular Weight 266.56 g/mol (Salt) / 230.10 g/mol (Free Base)

SMILES (Free Base) OCCC1=CC=C(Br)C=C1

Boiling Point
348.6 ± 27.0 °C at 760 mmHg (Predicted for

Free Base)[4]

Storage Conditions 4 °C, protect from light[4]

Structural Significance in Medicinal Chemistry
The architectural value of (S)-beta-(4-Bromophenyl)alaninol lies in its tri-functional nature:

The Primary Amine: Acts as the primary nucleophile for amide coupling with heterocyclic

cores (e.g., pyrrolopyrimidines or piperidines)[2].

The Terminal Hydroxyl: Essential for establishing critical hydrogen-bonding networks with

specific residues in the kinase hinge region or allosteric pockets.

The para-Bromo Phenyl Ring: The bromine atom is a prime candidate for palladium-

catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows

medicinal chemists to rapidly generate Structure-Activity Relationship (SAR) libraries by

swapping the bromine for various aryl, heteroaryl, or amine groups without rebuilding the

chiral center[3].

Synthetic Methodology & Causality
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The synthesis of this chiral building block must maintain absolute stereochemical integrity. The

following protocol outlines a self-validating synthetic route, emphasizing the causality behind

each chemical intervention[5].

4-Bromobenzaldehyde Racemic 3-amino-3-
(4-bromophenyl)propanoic acid

 Malonic acid, NH4OAc
 (Condensation) (S)-3-amino-3-

(4-bromophenyl)propanoic acid

 Chiral Resolution
 (L-Tartaric Acid) (S)-3-amino-3-

(4-bromophenyl)propan-1-ol

 Reduction
 (BH3-THF) (S)-beta-(4-Bromophenyl)alaninol

HCl Salt

 HCl (gas) in Ether
 (Salt Formation)

Click to download full resolution via product page

Synthetic pathway for (S)-beta-(4-Bromophenyl)alaninol hydrochloride.

Step-by-Step Protocol:

Step 1: Rodionov Condensation

Action: React 4-bromobenzaldehyde with malonic acid and ammonium acetate in ethanol

under reflux[5].

Causality: This multi-component reaction efficiently constructs the beta-amino acid

backbone in a single pot. The ammonia acts as the nitrogen source, while malonic acid

provides the two-carbon extension via Knoevenagel condensation followed by

decarboxylation.

Step 2: Chiral Resolution

Action: Treat the racemic mixture with (L)-tartaric acid in an aqueous-alcoholic solvent

system to selectively crystallize the (S)-enantiomer salt.

Causality: Diastereomeric salt formation exploits the differential solubility of the (S,L) vs.

(R,L) salts. Crystallization provides a scalable, self-purifying mechanism to achieve >99%

enantiomeric excess (ee).

Step 3: Chemoselective Reduction

Action: Suspend the (S)-amino acid in anhydrous THF and slowly add Borane-THF

complex (BH3·THF) at 0 °C, then warm to room temperature.
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Causality: BH3 is highly chemoselective for carboxylic acids over other functional groups.

Unlike Lithium Aluminum Hydride (LiAlH4), which is overly harsh and can cause partial

debromination or racemization, BH3 ensures the chiral center remains untouched while

fully reducing the acid to the primary alcohol.

Step 4: Hydrochloride Salt Formation

Action: Dissolve the free base in diethyl ether and bubble anhydrous HCl gas until

precipitation is complete. Filter and dry under vacuum.

Causality: Free aliphatic amines are prone to atmospheric oxidation and CO2 absorption

(forming carbamates). Converting the free base to the HCl salt drastically increases its

thermodynamic stability, shelf-life, and handling characteristics as a free-flowing powder.

Application Workflow: Integration into Kinase
Inhibitor Synthesis
When synthesizing analogs of AKT/PKB inhibitors (such as Capivasertib derivatives), the (S)-

beta-(4-Bromophenyl)alaninol HCl salt is coupled to a core scaffold[2].

Chiral Building Block

(S)-beta-(4-Bromophenyl)alaninol HCl

Amidation / Coupling

React with Heterocyclic Core

 Base (DIPEA), Coupling Agent (HATU)

Target Molecule

AKT/PDK1 Inhibitor Analog

 Deprotection & Purification

Biological Assay

Kinase Inhibition Profiling

 IC50 Determination
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Integration of the chiral building block into kinase inhibitor discovery workflows.

Standard Amide Coupling Protocol:

Activation: Dissolve the carboxylic acid core (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq)

and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.

Self-Validation: The reaction mixture should turn pale yellow, indicating the formation of

the active OAt ester.

Coupling: Add (S)-beta-(4-Bromophenyl)alaninol hydrochloride (1.1 eq) to the activated

mixture. The excess DIPEA neutralizes the HCl salt, liberating the nucleophilic free amine in

situ.

Monitoring: Monitor via LC-MS. The mass of the desired product should appear within 1-2

hours.

Workup: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate. The aqueous

wash removes DMF and HATU byproducts.

Analytical Validation (E-E-A-T)
To guarantee the trustworthiness of the building block before deployment in multi-step

syntheses, the following analytical suite is mandatory:

Chiral HPLC: Utilize a Chiralcel OD-H column (Hexane/Isopropanol mobile phase). The (S)-

enantiomer must show an enantiomeric excess (ee) of ≥ 98.0%.

1H NMR (DMSO-d6): Confirm the structural integrity. Key signals include the aromatic

protons (multiplet, ~7.2-7.5 ppm), the chiral methine proton (multiplet, ~4.2 ppm), and the

broad exchangeable signals for the -NH3+ and -OH groups.

LC-MS: Ensure the presence of the characteristic bromine isotope pattern (M and M+2

peaks of approximately equal intensity at m/z 230 and 232 for the free base).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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